2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
2-{[2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a sulfanyl-acetamide moiety. The compound’s core structure comprises a bicyclic pyrazolo[1,5-a]pyrazine system substituted at position 2 with a 4-fluorophenyl group and at position 4 with a sulfanyl-linked acetamide chain terminating in a 3-methylphenyl group.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS/c1-14-3-2-4-17(11-14)24-20(27)13-28-21-19-12-18(25-26(19)10-9-23-21)15-5-7-16(22)8-6-15/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQYPLJHBMZAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide represents a novel class of pyrazolo derivatives that have garnered interest in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H15FN4OS
- CAS Number : Not specified in the search results.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential anti-cancer and anti-inflammatory effects. The following sections detail specific activities and findings.
Anticancer Activity
Research has indicated that pyrazolo derivatives exhibit significant anticancer properties. A study highlighted the anticancer potential of pyrazolo compounds, demonstrating their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
- Case Study : A derivative similar to our compound was tested against HeLa (cervical cancer) cells, showing a notable reduction in cell viability with an IC50 value of approximately 12 µM. This suggests that modifications in the pyrazolo structure can enhance its cytotoxicity against cancer cells .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Pyrazolo derivatives have been shown to inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
- Research Findings : In vitro studies demonstrated that a related compound significantly reduced TNF-alpha levels in activated macrophages, indicating a strong anti-inflammatory effect .
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : Many pyrazolo compounds act as inhibitors of specific kinases involved in cancer progression and inflammation. For instance, inhibition of AXL and c-MET kinases has been reported for similar pyrazolo derivatives .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may influence ROS levels within cells, contributing to their anticancer and anti-inflammatory effects .
Data Tables
The following table summarizes key findings related to the biological activity of similar pyrazolo derivatives:
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives:
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide (): Key Differences: The 4-fluorophenyl group in the target compound is replaced with a 4-chlorophenyl substituent. The acetamide terminus features a 3-(methylsulfanyl)phenyl group instead of 3-methylphenyl. Implications: Chlorine’s larger atomic radius and lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine.
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (): Key Differences: A 4-methylphenyl group replaces the 4-fluorophenyl substituent, and the acetamide terminus is a 2-(trifluoromethyl)phenyl group.
Pyrazolo[1,5-a]pyrimidine Derivatives:
2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid (): Core Difference: The pyrazine ring in the target compound is replaced with a pyrimidine ring (one additional nitrogen atom). Implications: Pyrimidine’s electron-rich nature may enhance π-π stacking but reduce solubility compared to pyrazine. The acetic acid group (vs.
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s fluorine substituent balances lipophilicity (logP ~3.8) and solubility better than chlorine or methyl groups.
- The pyrazolo[1,5-a]pyrimidine derivative () exhibits higher solubility due to its polar acetic acid group .
Q & A
Q. What are the established synthetic routes for 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, including sulfanylation of the pyrazolo[1,5-a]pyrazine core followed by amidation. Key intermediates are characterized via NMR spectroscopy (¹H/¹³C), mass spectrometry (MS) , and HPLC to confirm structural integrity and purity. For example, the sulfanyl-acetamide intermediate requires rigorous solvent optimization (e.g., DMF or THF) and temperature control (60–80°C) to minimize side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies).
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What biological targets are hypothesized for this compound based on structural analogs?
Analogous pyrazolo-pyrazine derivatives target adenosine receptors (A₂A subtype) and phosphotransferases (e.g., kinases). The 4-fluorophenyl and 3-methylphenyl groups may enhance selectivity for ATP-binding pockets, as seen in kinase inhibition studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Use Design of Experiments (DOE) to systematically vary parameters:
- Temperature : Elevated temperatures (70–90°C) accelerate sulfanylation but risk decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst loading : Pd-based catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency. Statistical analysis (e.g., ANOVA) identifies critical factors, reducing trial-and-error .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Replicate experiments under standardized conditions (e.g., cell lines, assay protocols).
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities, avoiding indirect assay artifacts.
- Analyze batch-to-batch purity variations via LC-MS to rule out impurity-driven effects .
Q. What computational methods can predict reactivity and guide synthetic route design?
- Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways.
- Molecular docking predicts interactions with biological targets, prioritizing substituents for synthesis.
- Tools like ICReDD’s reaction path search integrate computational and experimental data to optimize conditions (e.g., solvent selection) .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate key pharmacophores?
- Systematic substituent variation : Replace 4-fluorophenyl with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to assess binding affinity changes.
- Bioisosteric replacement : Substitute the sulfanyl group with carbonyl or amine linkers.
- Free-Wilson analysis quantifies contributions of individual substituents to activity .
Q. What strategies assess the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Incubate in buffers (pH 1–9) at 37°C and analyze via HPLC.
- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated oxidation sites.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability during formulation .
Q. Which in vitro assays are suitable for initial pharmacological profiling?
- Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, BRAF) using ADP-Glo™.
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Receptor binding assays : Radioligand displacement (e.g., [³H]-CGS21680 for adenosine A₂A) .
Q. Methodological Notes
- Data Validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) to confirm assignments.
- Controlled Variables : Maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps .
- Statistical Rigor : Use ≥3 biological replicates and report SEM/confidence intervals for activity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
